molecular formula C13H10N2O4 B093512 2-Anilino-5-nitrobenzoic acid CAS No. 16927-50-7

2-Anilino-5-nitrobenzoic acid

Cat. No. B093512
CAS RN: 16927-50-7
M. Wt: 258.23 g/mol
InChI Key: DOTLBHVBCHNOAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of nitrobenzoic acid derivatives with various reagents. For instance, 2-nitro-5-thiocyanatobenzoic acid reacts with thiol groups to form S-cyano derivatives, which can be promoted by adding excess cyanide to the reaction mixture . This suggests that the synthesis of 2-anilino-5-nitrobenzoic acid might also involve a substitution reaction where an aniline group is introduced into the nitrobenzoic acid framework.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-anilino-5-nitrobenzoic acid has been studied using techniques such as FTIR, FT-Raman, and X-ray diffraction. For example, the structure of 5-amino-2-nitrobenzoic acid was determined by X-ray diffraction, revealing a monoclinic space group and the presence of intermolecular hydrogen bonds . These techniques could be applied to determine the molecular structure of 2-anilino-5-nitrobenzoic acid and to understand its intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions of nitrobenzoic acid derivatives are diverse. The photolysis of N-2,4-dinitrophenylamino-acids, which are structurally related to 2-anilino-5-nitrobenzoic acid, results in a mixture of products including nitroso-aniline and nitrobenzimidazole oxides, with the product ratio being pH-dependent . This indicates that 2-anilino-5-nitrobenzoic acid could also undergo photolytic reactions leading to various products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives can be inferred from their vibrational frequencies and crystal structures. The FTIR and FT-Raman study of 5-amino-2-nitrobenzoic acid provides information on vibrational modes, which are crucial for understanding the physical properties of these compounds . The crystal structure analysis of similar compounds, such as the isomorphous anilinium 2-carboxy-4-nitrobenzoate salts, reveals complex hydrogen bonding patterns that contribute to their solid-state properties . These analyses are essential for predicting the behavior of 2-anilino-5-nitrobenzoic acid in different environments.

Scientific Research Applications

  • Biochemical Assays

    A study by Ellman (1959) introduced a water-soluble aromatic disulfide derivative of 2-nitrobenzoic acid as a useful tool for determining sulfhydryl groups in biological materials. This derivative, 5,5'-dithiobis(2-nitrobenzoic acid), has been widely used for quantifying thiols in peptides and proteins, as well as in enzyme assays, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) assays (Ellman, 1959).

  • Organic Synthesis

    The compound's utility extends to organic synthesis, as demonstrated by Yu, Ostresh, and Houghten (2002), who employed derivatives of o-nitrobenzoic acid in the solid-phase synthesis of quinazolinones. Their approach involved a series of reactions starting from acylation of resin with o-nitrobenzoic acid derivatives (Yu, Ostresh, & Houghten, 2002).

  • Pharmaceutical Research

    In the pharmaceutical domain, Parveen et al. (2016) synthesized nitro acridone derivatives using o-halobenzoic acid and aniline derivatives. One of the derivatives, 5-nitro-(2-phenyl amino) benzoic acid, was evaluated for its acetylcholinesterase inhibitory activities, indicating its potential use in treating diseases like Alzheimer's (Parveen et al., 2016).

  • Chemical Analysis and Solubility Studies

    Research by Hart et al. (2017) on 2-methyl-3-nitrobenzoic acid, a closely related compound, focused on determining its solubility in various solvents using spectroscopic methods. This study contributes to understanding the solubility behavior of similar nitrobenzoic acid derivatives in organic solvents (Hart et al., 2017).

  • Solid-Phase Synthesis

    Olsen, Jensen, and Nielsen (2000) discussed the solid-phase synthesis of hapalosin mimetics using 3-amino-4-hydroxy-5-nitrobenzoic acid. This research demonstrates the compound's role in synthesizing complex molecular structures, which has implications for drug development (Olsen, Jensen, & Nielsen, 2000).

properties

IUPAC Name

2-anilino-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTLBHVBCHNOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282569
Record name 2-Anilino-5-nitrobenzoic acid
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Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilino-5-nitrobenzoic acid

CAS RN

16927-50-7
Record name 5-Nitro-2-phenylaminobenzoic acid
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Record name 2-Anilino-5-nitrobenzoic acid
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Record name 5-NITRO-N-PHENYLANTHRANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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